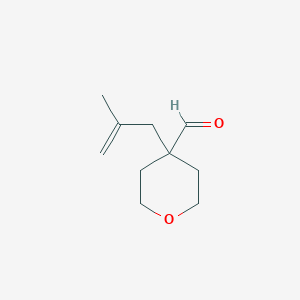
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a 2-methylprop-2-en-1-yl group attached to the oxane ring and an aldehyde functional group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols and appropriate reagents.
Introduction of the 2-Methylprop-2-en-1-yl Group: This step involves the addition of the 2-methylprop-2-en-1-yl group to the oxane ring, which can be achieved through various alkylation reactions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxane ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-(2-Methylprop-2-en-1-yl)oxane-4-carboxylic acid
Reduction: 4-(2-Methylprop-2-en-1-yl)oxane-4-methanol
Substitution: Various substituted oxane derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The oxane ring structure may also contribute to its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(2-methylprop-1-enyl)oxane: Similar structure but lacks the aldehyde group.
4-(1-Methylprop-2-en-1-yl)oxane-4-carbaldehyde: Similar structure with a different alkyl group.
Uniqueness
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde is unique due to the presence of both the 2-methylprop-2-en-1-yl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-(2-methylprop-2-enyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-10(8-11)3-5-12-6-4-10/h8H,1,3-7H2,2H3 |
InChI-Schlüssel |
ULKYGMFCRBLQPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1(CCOCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


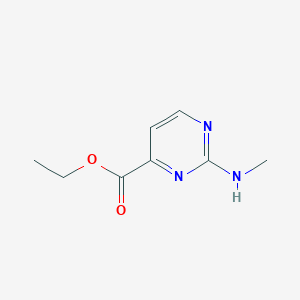
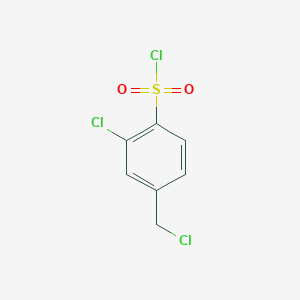

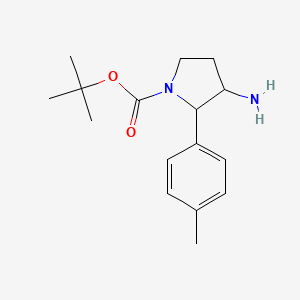
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
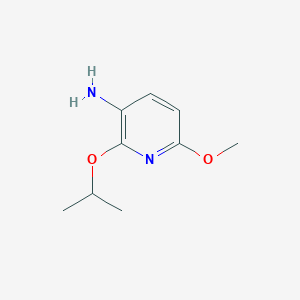
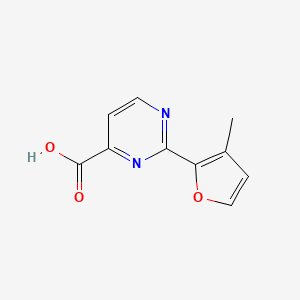
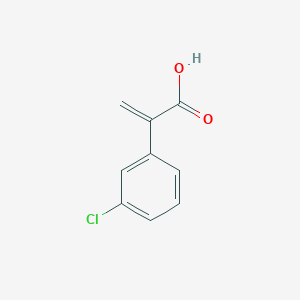
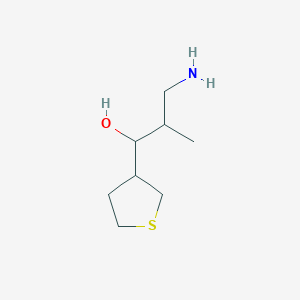

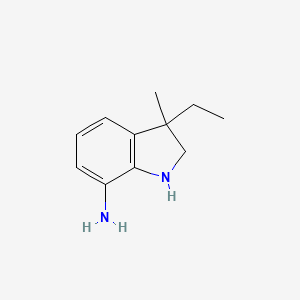

![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)
![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
